Bis(2-bromoethyl)selenium Dibromide
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Overview
Description
Bis(2-bromoethyl)selenium Dibromide is an organoselenium compound characterized by the presence of bromine and selenium atoms
Preparation Methods
The synthesis of Bis(2-bromoethyl)selenium Dibromide typically involves the reaction of selenium compounds with brominated ethane derivatives. One common method includes the reaction of selenium with 1,2-dibromoethane under controlled conditions to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Bis(2-bromoethyl)selenium Dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to selenides or other lower oxidation state selenium compounds.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-bromoethyl)selenium Dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential use in pharmaceuticals, particularly in the development of drugs that target selenium-dependent enzymes.
Industry: The compound is used in the production of materials with specific electronic or optical properties, leveraging the unique characteristics of selenium.
Mechanism of Action
The mechanism by which Bis(2-bromoethyl)selenium Dibromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Bis(2-bromoethyl)selenium Dibromide can be compared with other similar compounds, such as:
1,2-Dibromoethane: A simpler brominated ethane derivative used in organic synthesis and as a fumigant.
1-Bromo-2-(2-methoxyethoxy)ethane: Another brominated ethane derivative used in organic synthesis and materials science.
Selenocystine: A naturally occurring selenium-containing amino acid with biological significance
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
1-bromo-2-[dibromo(2-bromoethyl)-λ4-selanyl]ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br4Se/c5-1-3-9(7,8)4-2-6/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWMPCQXZMLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)[Se](CCBr)(Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br4Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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